(5Z)-2,6-Dimethyl-3,5-octadien-2-ol chemical and physical properties
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol, also known as cis-ocimenol, is a naturally occurring acyclic monoterpenoid. It is a volatile organic compound found in a variety of plants and is recognized for its characteristic aroma, contributing to the scent of many essential oils. Beyond its olfactory properties, there is growing interest in the potential biological activities of this and related terpenoid compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, alongside available information on its biological effects and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical and Physical Properties
A thorough compilation of the chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol is essential for its accurate identification, handling, and application in research and development. The available data is summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on estimations and should be used with caution.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | (5Z)-2,6-Dimethyl-3,5-octadien-2-ol | IUPAC |
| Synonyms | cis-Ocimenol | Common |
| CAS Number | 18675-16-6 | |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Colorless oily liquid | Estimated |
| Boiling Point | 224.7 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.865 g/cm³ | |
| Refractive Index | 1.471 | |
| Vapor Pressure | 0.018 mmHg at 25°C | |
| Solubility | Almost insoluble in water; soluble in alcohol and oils.[1] | |
| LogP | 2.811 | Estimated |
Spectroscopic Data:
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are not extensively documented in readily accessible literature. However, general methods for the synthesis and purification of terpene isomers can be adapted.
Synthesis:
The synthesis of the (Z)-isomer of alkenols often requires stereoselective methods to control the geometry of the double bond. Common strategies include:
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Wittig Reaction and its Modifications: The Wittig reaction is a widely used method for alkene synthesis. To favor the formation of the Z-isomer, unstabilized ylides are typically employed under salt-free conditions.
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Alkyne Semi-hydrogenation: The partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, can yield the corresponding cis-alkene.
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Stereoselective Reduction of α,β-unsaturated Ketones: The reduction of a suitable α,β-unsaturated ketone precursor with specific reducing agents can lead to the desired allylic alcohol with Z-configuration.
A logical workflow for a potential synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis and characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.
Purification:
The purification of the (5Z)-isomer from a reaction mixture or a natural extract containing other isomers and impurities typically involves chromatographic techniques.
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Column Chromatography: Silica gel column chromatography is a standard method for separating terpene isomers based on their polarity. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is commonly used.
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Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase can be employed.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are limited, research on the related monoterpene β-ocimene and other essential oil constituents provides valuable insights into its potential pharmacological effects.
Potential Biological Activities:
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Cytotoxic and Antileishmanial Effects: Studies on β-ocimene have demonstrated its potential to induce cell death in Leishmania amazonensis promastigotes. The proposed mechanism involves the disruption of the parasite's plasma membrane integrity.
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Immunomodulatory Effects: Terpenoids are known to possess immunomodulatory properties. Research on β-ocimene suggests it may modulate the immune response by affecting the production of cytokines such as TNF-α, IL-10, and IL-6, and by influencing the generation of nitric oxide and reactive oxygen species.
Potential Signaling Pathways:
Based on the activities of related compounds, (5Z)-2,6-Dimethyl-3,5-octadien-2-ol could potentially interact with key signaling pathways involved in inflammation and apoptosis. Further research is needed to confirm these interactions.
Caption: Hypothetical signaling pathways potentially modulated by (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.
Conclusion
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol is a monoterpenoid with defined chemical and physical properties, though some data, particularly comprehensive spectroscopic and a definitive melting point, require further experimental validation. While direct biological studies are scarce, research on related compounds suggests potential for this molecule in the areas of anti-parasitic and immunomodulatory applications. The elucidation of its precise mechanisms of action and its effects on specific signaling pathways represents a promising area for future research. This guide provides a foundational resource to aid in the design of such investigations.
